Hypophosphoric acid

Description

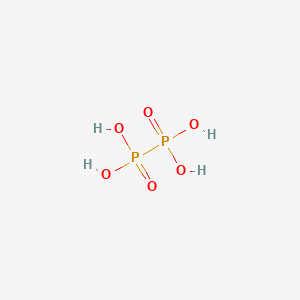

Structure

3D Structure

Properties

IUPAC Name |

phosphonophosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O6P2/c1-7(2,3)8(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZISJTYELEYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064886 | |

| Record name | Hypophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7803-60-3 | |

| Record name | Hypophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypophosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYPOPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8Z35442Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Hypophosphoric Acid (H₄P₂O₆): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of hypophosphoric acid (H₄P₂O₆), a phosphorus oxoacid characterized by a direct phosphorus-phosphorus bond. This document details the key experimental methodologies and presents the structural data obtained through X-ray crystallography, vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a tetraprotic acid that exists in the solid state as a dihydrate, H₄P₂O₆·2H₂O.[1] Its structure is unique among phosphorus oxoacids due to the presence of a P-P bond, which imparts distinct chemical properties. The elucidation of its molecular structure has been crucial for understanding its reactivity and for the development of its derivatives, some of which show potential in medicinal chemistry. The phosphorus atoms in this compound are in the +4 oxidation state.[1]

Synthesis and Preparation of Crystalline Samples

The preparation of high-purity crystalline this compound or its salts is a critical prerequisite for accurate structural analysis.

Synthesis of Sodium Dihydrogen Hypophosphate Hexahydrate (Na₂H₂P₂O₆·6H₂O)

A common route to obtaining a stable crystalline salt of this compound involves the controlled oxidation of red phosphorus.

Experimental Protocol:

-

Reaction: Red phosphorus is reacted with a solution of sodium chlorite (B76162) at room temperature.[1]

-

pH Adjustment: The pH of the resulting solution is adjusted to approximately 5.2 to facilitate the crystallization of the disodium (B8443419) salt.[1]

-

Crystallization: The solution is concentrated, and colorless monoclinic crystals of Na₂H₂P₂O₆·6H₂O are obtained upon cooling.

Preparation of this compound Dihydrate (H₄P₂O₆·2H₂O)

The free acid can be prepared from its disodium salt.

Experimental Protocol:

-

Ion Exchange: A solution of disodium dihydrogen hypophosphate hexahydrate is passed through a cation exchange column (H⁺ form).[1]

-

Concentration: The resulting aqueous solution of this compound is carefully concentrated under vacuum to induce crystallization.

-

Isolation: The crystalline dihydrate, H₄P₂O₆·2H₂O, is isolated by filtration.

Structural Elucidation Methodologies

The definitive structure of the hypophosphate anion has been established through a combination of X-ray crystallography and spectroscopic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction of Na₂H₂P₂O₆·6H₂O has provided precise atomic coordinates and thus detailed information on bond lengths and angles.

Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of Na₂H₂P₂O₆·6H₂O is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction data are collected using a diffractometer.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically by direct methods, and the atomic positions and thermal parameters are refined.

Crystallographic Data and Molecular Geometry:

The crystal structure of Na₂H₂P₂O₆·6H₂O reveals a symmetric, staggered ethane-like structure for the [H₂P₂O₆]²⁻ anion.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Bond Lengths (Å) | |

| P-P | 2.19 |

| P-O | 1.51 |

| P-OH | 1.59 |

| Bond Angles (°) | |

| O-P-O | (not specified) |

| O-P-OH | (not specified) |

| O-P-P | (not specified) |

| HO-P-P | (not specified) |

Table 1: Crystallographic and Bond Parameter Data for the [H₂P₂O₆]²⁻ anion in Na₂H₂P₂O₆·6H₂O.[1]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups and the overall symmetry of the molecule. The spectra are characterized by distinct bands corresponding to the stretching and bending modes of the P-P, P-O, and O-H bonds.

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, the crystalline sample is typically prepared as a KBr pellet for IR spectroscopy or placed directly in the path of the laser for Raman spectroscopy. For aqueous solutions, appropriate liquid cells are used.

-

Data Acquisition: Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Raman spectra are collected using a Raman spectrometer with a specific laser excitation wavelength.

Vibrational Band Assignments (Hypothetical):

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 |

| P=O stretch | 1200 - 1300 |

| P-O(H) stretch | 900 - 1100 |

| P-P stretch | 400 - 500 |

| O-P-O bending modes | 450 - 600 |

Table 2: Predicted Wavenumber Ranges for Key Vibrational Modes of H₄P₂O₆.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for studying the chemical environment of phosphorus atoms. In H₄P₂O₆, the two phosphorus atoms are chemically equivalent, leading to a single resonance in the proton-decoupled spectrum.

Experimental Protocol:

-

Sample Preparation: A solution of H₄P₂O₆ or its salt is prepared in a suitable solvent (e.g., D₂O) in an NMR tube. An external standard, typically 85% H₃PO₄, is used for chemical shift referencing.

-

Data Acquisition: Proton-decoupled and proton-coupled ³¹P NMR spectra are acquired on an NMR spectrometer. Key parameters to be recorded include the chemical shift (δ) and coupling constants (J).

Expected NMR Spectral Parameters:

Due to the symmetry of the molecule, a single signal is expected in the ³¹P NMR spectrum. In the proton-coupled spectrum, this signal would be split by the hydroxyl protons.

| Parameter | Expected Value |

| Chemical Shift (δ) | A single resonance, with the exact ppm value dependent on pH and concentration. |

| ¹J(P-H) Coupling Constant | Splitting of the main resonance due to coupling with the hydroxyl protons. |

| ¹J(P-P) Coupling Constant | Not directly observable in a standard 1D spectrum of this symmetric molecule. |

Table 3: Expected ³¹P NMR Spectral Parameters for H₄P₂O₆.

Dissociation Constants

This compound is a tetraprotic acid, and its stepwise dissociation constants have been determined.

| Dissociation Step | pKa Value |

| pKa₁ | 2.2 |

| pKa₂ | 2.8 |

| pKa₃ | 7.3 |

| pKa₄ | 10.0 |

Table 4: Dissociation Constants of this compound.[1]

Visualizations

The logical workflow for the structure elucidation and the molecular structure of the hypophosphate anion are depicted below using Graphviz.

Conclusion

The molecular structure of this compound has been unequivocally established through a combination of synthetic chemistry, X-ray crystallography, and various spectroscopic techniques. The key structural feature is the direct phosphorus-phosphorus bond, which is the origin of its unique chemical properties. This guide provides a foundational understanding of the experimental approaches and the resulting structural data, which are essential for researchers and scientists working with this compound and its derivatives in fields ranging from inorganic chemistry to drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Hypophosphoric Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hypophosphoric acid dihydrate (H₄P₂O₆·2H₂O). It includes detailed experimental protocols, quantitative data, and visualizations to support research and development in chemistry and drug discovery. This compound, a mineral acid with phosphorus in the +4 oxidation state, is notable for its direct phosphorus-phosphorus bond.[1][2] In its solid form, it exists as a dihydrate.[1][2][3]

Physicochemical Properties

This compound dihydrate is a white, crystalline solid that is stable at room temperature.[1][2][3] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | H₄P₂O₆·2H₂O (Dihydrate) | [1][3] |

| Molar Mass | 161.98 g/mol (Anhydrous) | [1][4][5] |

| Appearance | White Crystalline Solid | [1][2][3] |

| Melting Point | 54 °C (129 °F; 327 K) | [1][3][4][5] |

| Solubility | Soluble in water | [3][4][5] |

| Acidity (pKa) | pKa₁ = 2.2, pKa₂ = 2.8, pKa₃ = 7.3, pKa₄ = 10.0 | [1][2][6] |

Synthesis of this compound Dihydrate

Several methods have been established for the synthesis of this compound. The choice of method depends on the desired scale, purity, and available starting materials.

Method 1: Oxidation of Red Phosphorus with Sodium Chlorite (B76162)

This method provides a direct route to this compound.[1][3] It involves the reaction of red phosphorus with an oxidizing agent, sodium chlorite, at room temperature.[1][4]

Reaction: 2P + 2NaClO₂ + 2H₂O → Na₂H₂P₂O₆ + 2HCl[1]

Experimental Protocol:

-

Reaction Setup: Suspend red phosphorus in water in a reaction vessel equipped with a stirrer and a cooling system to manage any potential exotherm.

-

Reagent Addition: Slowly add a solution of sodium chlorite (NaClO₂) to the phosphorus suspension at room temperature.[1] The reaction produces the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆) and hydrochloric acid.[1]

-

Isolation of Dihydrate: The free acid dihydrate (H₄P₂O₆·2H₂O) can be obtained from the disodium salt by passing the solution through an ion-exchange column.[1]

-

Crystallization: Concentrate the resulting acidic solution under reduced pressure and cool to induce crystallization of the dihydrate.

Method 2: Controlled Oxidation of White Phosphorus

This classic method involves the slow oxidation of white phosphorus in moist air.[1] This process yields a mixture of phosphorus oxyacids, from which this compound salts can be selectively crystallized.[1]

Experimental Protocol:

-

Oxidation: Partially immerse sticks of white phosphorus in water in a vessel exposed to air. A slow oxidation process occurs, forming a mixture of this compound, phosphorous acid (H₃PO₃), and phosphoric acid (H₃PO₄).[1]

-

Salt Crystallization: Adjust the pH of the resulting solution to selectively crystallize sodium salts. The tetrasodium (B8768297) salt (Na₄P₂O₆·10H₂O) crystallizes at a pH of 10, while the disodium salt (Na₂H₂P₂O₆·6H₂O) crystallizes at a pH of 5.2.[1]

-

Ion Exchange: Dissolve the isolated disodium salt in deionized water.

-

Acid Formation: Pass the salt solution through a suitable cation-exchange resin (H⁺ form). This process replaces the sodium ions with protons, yielding an aqueous solution of this compound.[1]

-

Isolation of Dihydrate: Carefully evaporate the water under vacuum to concentrate the solution. Upon cooling, crystals of this compound dihydrate (H₄P₂O₆·2H₂O) will form.[1]

Caption: Synthesis workflows for this compound dihydrate.

Characterization

A combination of analytical techniques is employed to confirm the structure, purity, and properties of synthesized this compound dihydrate.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. The structure of the dihydrate is best formulated as containing oxonium ions, [H₃O⁺]₂[H₂P₂O₆]²⁻.[1] The key structural feature is the direct P-P bond.[1][4] The [HOPO₂PO₂OH]²⁻ anion possesses a staggered, ethane-like structure.[1]

| Structural Parameter | Value | Reference |

| P-P Bond Length | 219 pm | [1][4][5] |

| P-O Bond Length | 151 pm | [1][4][5] |

| P-OH Bond Length | 159 pm | [1][4][5] |

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative. The spectrum for the hypodiphosphate anion (and the acid) is expected to show a resonance characteristic of a phosphorus atom bonded to another phosphorus atom. For instance, in a study of rubidium salts containing both the acid and its anion, ³¹P resonances were observed at 13.5 ppm and 12.5 ppm.[6]

-

Vibrational Spectroscopy (Raman and IR): FT-Raman and Infrared spectroscopy can be used to identify the characteristic vibrations of the molecule.[6] These techniques are sensitive to the P-P bond and the various P-O and P-OH stretching and bending modes, providing a unique fingerprint for the compound.

Chemical Analysis

-

Acid-Base Titration: As a tetraprotic acid, this compound exhibits four dissociation constants (pKa values).[1] These can be determined by potentiometric titration with a strong base, providing both qualitative identification and quantitative analysis of the acid. The distinct pKa values are 2.2, 2.8, 7.3, and 10.0.[1][2][6]

Caption: Logical workflow for the characterization of this compound.

Chemical Stability and Reactivity

This compound exhibits unique stability and reactivity patterns.

-

Hydrolysis: The acid is unstable in hot hydrochloric acid (e.g., 4 M HCl), where it hydrolyzes to give a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1]

-

Rearrangement: Upon standing, the anhydrous acid can undergo rearrangement and disproportionation to form a mixture including isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1][6]

This guide provides foundational information for the synthesis and detailed characterization of this compound dihydrate. The experimental protocols and characterization data serve as a valuable resource for chemists and pharmaceutical scientists working with this and related phosphorus compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. byjus.com [byjus.com]

- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound Formula - Structure, Properties,Uses [pw.live]

- 6. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Isomers: A Technical Guide to the Structural Differences Between Isohypophosphoric Acid and Hypophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural distinctions between isohypophosphoric acid and this compound, two isomers with the same chemical formula (H₄P₂O₆) but significantly different chemical properties. Understanding these differences is crucial for researchers in various fields, including drug development, where the nuances of molecular architecture can dictate biological activity.

Core Structural and Chemical Differences

The fundamental difference between this compound and its isomer, isothis compound, lies in the arrangement of their phosphorus and oxygen atoms. This compound is characterized by a direct phosphorus-phosphorus (P-P) bond, which defines its chemical nature. In this symmetric structure, both phosphorus atoms exist in a +4 oxidation state.[1][2]

In contrast, isothis compound features a P-O-P bridging oxygen atom, akin to pyrophosphoric acid. This structural variation leads to an asymmetric distribution of oxidation states between the two phosphorus atoms; one phosphorus atom is in the +3 oxidation state, while the other is in the +5 oxidation state.[1] This fundamental architectural divergence gives rise to distinct chemical behaviors and spectroscopic signatures.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. At present, comprehensive experimental data for isothis compound, such as pKa values and specific bond lengths, are not well-documented in publicly available literature, reflecting its lower stability and the prevalence of its isomer.

| Property | This compound | Isothis compound |

| Chemical Formula | H₄P₂O₆ | H₄P₂O₆ |

| Molar Mass | 161.98 g/mol | 161.98 g/mol |

| Phosphorus Oxidation States | +4, +4 | +3, +5 |

| pKa Values | pKₐ₁ = 2.2, pKₐ₂ = 2.8, pKₐ₃ = 7.3, pKₐ₄ = 10.0[1] | Not well-documented |

| P-P Bond Length | 219 pm[1] | Not applicable |

| P-O-P Bridge | Absent | Present |

| P-O Bond Length | 151 pm[1] | Not well-documented |

| P-OH Bond Length | 159 pm[1] | Not well-documented |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the controlled oxidation of red phosphorus with sodium chlorite (B76162).[1]

Materials:

-

Red phosphorus

-

Sodium chlorite (NaClO₂) solution (e.g., 2 M)

-

Deionized water

-

Ice bath

-

Stir plate and magnetic stir bar

-

Filtration apparatus

-

Ion-exchange resin (strong acid cation form, e.g., Dowex 50W)

Procedure:

-

In a fume hood, suspend red phosphorus in deionized water in a flask equipped with a stir bar and cooled in an ice bath.

-

Slowly add the sodium chlorite solution dropwise to the stirred suspension. The reaction is exothermic and should be carefully controlled to maintain a low temperature.

-

Continue the reaction until the red phosphorus is consumed.

-

Filter the reaction mixture to remove any unreacted solids.

-

The resulting solution contains the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆). To obtain the free acid, pass the solution through a column packed with a strong acid cation-exchange resin.

-

Collect the eluate, which will be an aqueous solution of this compound.

-

The dihydrate of this compound (H₄P₂O₆·2H₂O) can be obtained by careful evaporation of the water under reduced pressure.[1]

Formation of Isothis compound

Isothis compound is typically not synthesized directly but is formed through the rearrangement of anhydrous this compound.[1]

Procedure:

-

Prepare anhydrous this compound by vacuum dehydration of the dihydrate over a strong desiccant such as phosphorus pentoxide (P₄O₁₀).[1]

-

Allow the anhydrous this compound to stand. Over time, it will undergo a rearrangement and disproportionation to form a mixture containing isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1]

-

Separation and isolation of pure isothis compound from this mixture is challenging due to its instability.

Spectroscopic and Analytical Distinction

The structural differences between this compound and isothis compound give rise to distinct spectroscopic signatures, which are key to their identification and characterization.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two isomers.

-

This compound: Due to the symmetry of the molecule and the identical chemical environment of the two phosphorus atoms, the ³¹P NMR spectrum of this compound is expected to show a single resonance.

-

Isothis compound: The two phosphorus atoms in isothis compound are in different oxidation states (+3 and +5) and thus have distinct chemical environments. This will result in two separate signals in the ³¹P NMR spectrum, likely with coupling between them (a doublet of doublets).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can also be used to differentiate the isomers based on their characteristic vibrational modes.

-

This compound: The key feature in the vibrational spectrum of this compound will be the P-P stretching mode. This bond, being non-polar, is expected to give a strong signal in the Raman spectrum and a weak or absent signal in the IR spectrum.

-

Isothis compound: The vibrational spectrum of isothis compound will be dominated by the P-O-P stretching modes. Asymmetric P-O-P stretching vibrations are typically strong in the IR spectrum, while symmetric P-O-P stretching vibrations are strong in the Raman spectrum. The absence of a P-P stretching mode and the presence of P-O-P modes are clear indicators of the isothis compound structure.

Logical Workflow for Isomer Identification

The following workflow outlines the logical steps a researcher would take to identify and distinguish between this compound and isothis compound.

Conclusion

The structural isomerism of this compound and isothis compound provides a compelling case study in the importance of atomic connectivity in determining chemical identity and properties. While sharing the same molecular formula, their distinct P-P and P-O-P bonding arrangements lead to different oxidation states, acidities, and spectroscopic signatures. For researchers in drug development and other scientific disciplines, the ability to synthesize, distinguish, and understand the unique properties of such isomers is paramount for the rational design and development of new chemical entities. Further research into the properties and reactivity of the less-stable isothis compound could unveil novel chemical pathways and applications.

References

An In-depth Technical Guide to the Properties of the P-P Bond in Hypophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the phosphorus-phosphorus (P-P) bond in hypophosphoric acid (H₄P₂O₆). The information presented herein is intended to be a valuable resource for researchers and professionals engaged in fields where the unique characteristics of this bond are of interest, such as in the development of novel therapeutic agents and in the study of phosphorus chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the chemical behavior of this compound.

Core Properties of the P-P Bond

The defining feature of this compound is the direct, covalent bond between its two phosphorus atoms, each in a formal oxidation state of +4.[1][2] This P-P bond imparts distinct structural and chemical properties to the molecule. In the solid state, this compound typically exists as a dihydrate (H₄P₂O₆·2H₂O).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the P-P bond in this compound and its salts, derived from experimental and computational studies. It is important to note that experimental data for the free acid is limited, and therefore, much of the structural and spectroscopic information is derived from its more stable salt forms.

| Property | Value | Method | Source |

| P-P Bond Length | ~219 pm | X-ray Crystallography (of Na₂H₂P₂O₆·6H₂O) | [2] |

| ~218.2 pm | X-ray Crystallography (of Cs salt) | [1] | |

| P-P Bond Dissociation Enthalpy | 52.8 - 207.9 kJ/mol | Computational (MP2/6-31+G*) for substituted diphosphines | [3] |

| ³¹P NMR Chemical Shift | 13.5 ppm and 12.5 ppm | Solid-State ³¹P NMR (of Rb₂[(H₂P₂O₆)(H₄P₂O₆)]) | [4] |

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and characterization of this compound and its salts.

Synthesis of this compound

This compound can be prepared through the controlled oxidation of elemental phosphorus. One common laboratory-scale synthesis involves the reaction of red phosphorus with an oxidizing agent such as sodium chlorite (B76162).[2]

Protocol for the Synthesis of Sodium Hypophosphate:

-

Reaction Setup: A suspension of red phosphorus in water is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.

-

Addition of Oxidant: A solution of sodium chlorite is added dropwise to the phosphorus suspension while maintaining a controlled temperature, typically at room temperature. The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of the red phosphorus.

-

Product Isolation: Upon completion, the reaction mixture contains sodium hypophosphate along with other phosphorus oxyacids. The tetrasodium (B8768297) salt (Na₄P₂O₆·10H₂O) can be crystallized at a pH of 10, while the disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O) crystallizes at a pH of 5.2.[2]

-

Purification: The crude sodium hypophosphate salt is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Preparation of the Free Acid: The free acid dihydrate (H₄P₂O₆·2H₂O) can be obtained by passing a solution of the disodium salt through an ion-exchange column.[2]

Characterization Methods

Single-crystal X-ray diffraction is the primary technique for determining the precise bond lengths and angles within the hypophosphate anion.

General Protocol:

-

Crystal Growth: Single crystals of a suitable hypophosphate salt (e.g., Na₂H₂P₂O₆·6H₂O) are grown from an aqueous solution by slow evaporation or controlled cooling.

-

Crystal Mounting: A well-formed single crystal of appropriate size is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, from which the P-P bond length and other structural parameters are determined.

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. For this compound, it can provide information about the chemical environment of the phosphorus atoms.

General Protocol:

-

Sample Preparation: A solution of the hypophosphate salt is prepared in a suitable solvent, typically D₂O for solution-state NMR, or the solid salt is packed into a rotor for solid-state NMR.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer equipped with a phosphorus-sensitive probe. For solution-state NMR, the ³¹P spectrum is typically recorded with proton decoupling to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are referenced to an external standard, usually 85% H₃PO₄.

-

Spectral Analysis: The chemical shift(s) of the phosphorus nuclei are determined. In principle, a one-bond P-P coupling (¹JPP) could be observed, which would provide direct evidence for the P-P bond in solution. However, this value is not well-documented for this compound.

Raman spectroscopy can be used to identify the vibrational modes of a molecule, including the stretching frequency of the P-P bond.

General Protocol:

-

Sample Preparation: A solid sample of a hypophosphate salt or a concentrated aqueous solution of this compound is placed in a suitable container for Raman analysis.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.

-

Data Processing: The intensity of the scattered light is plotted as a function of the Raman shift (in cm⁻¹).

-

Spectral Analysis: The resulting Raman spectrum is analyzed to identify the vibrational modes. The P-P stretching vibration is expected to appear in the low-frequency region of the spectrum.

Chemical Reactivity and Stability

The P-P bond in this compound is susceptible to cleavage under certain conditions, leading to hydrolysis and disproportionation reactions.

Hydrolysis

In acidic solutions, particularly when heated, this compound undergoes hydrolysis, cleaving the P-P bond to yield a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[2]

Caption: Hydrolysis of this compound.

Disproportionation and Rearrangement

Upon standing, anhydrous this compound can undergo a complex series of rearrangement and disproportionation reactions.[2] An initial rearrangement can form isothis compound, which is a structural isomer containing a P-O-P bridge and phosphorus in +3 and +5 oxidation states. This species is unstable and can further disproportionate. The overall process can lead to a mixture of pyrophosphoric acid (H₄P₂O₇) and pyrophosphorous acid.

Caption: Disproportionation and Rearrangement of this compound.

Conclusion

The phosphorus-phosphorus bond is the central feature of this compound, dictating its structure and reactivity. While a comprehensive set of quantitative data for the free acid remains elusive, analysis of its salts has provided valuable insights into its bond length and spectroscopic behavior. The susceptibility of the P-P bond to cleavage through hydrolysis and disproportionation are key aspects of its chemical profile. The experimental protocols and reaction pathways detailed in this guide offer a foundational understanding for researchers and professionals working with this unique phosphorus oxyacid. Further computational studies may be beneficial in filling the existing gaps in the experimental data for the free acid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structural changes, P-P bond energies, and homolytic dissociation enthalpies of substituted diphosphines from quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review [mdpi.com]

Determining the +4 Oxidation State of Phosphorus in Hypophosphoric Acid (H₄P₂O₆): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the determination of the +4 oxidation state of phosphorus in hypophosphoric acid (H₄P₂O₆). Understanding the oxidation state of heteroatoms is crucial in various fields, including drug development, where redox reactions can influence molecular interactions and biological activity. This document outlines the fundamental principles, structural considerations, and calculation methods for assigning the correct oxidation state to phosphorus in this specific molecule.

Core Principles of Oxidation State Assignment

The determination of oxidation states relies on a set of established rules that are based on the electronegativity differences between atoms in a chemical bond. For the purpose of this analysis, the following rules are paramount:

-

The oxidation state of a free element is always 0.

-

The oxidation state of a monatomic ion is equal to its charge.

-

The oxidation state of hydrogen is typically +1 when bonded to nonmetals.

-

The oxidation state of oxygen is typically -2 in most of its compounds.[1][2][3]

-

The sum of the oxidation states of all atoms in a neutral compound is 0.[1][2]

-

For a covalent bond between two identical atoms, the electrons are shared equally, and therefore, this bond does not contribute to the oxidation state of either atom.[4][5]

The Molecular Structure of this compound (H₄P₂O₆)

A critical aspect of accurately determining the oxidation state of phosphorus in H₄P₂O₆ is understanding its molecular structure. This compound is characterized by a direct phosphorus-phosphorus (P-P) bond.[6][7] Each phosphorus atom is also bonded to two hydroxyl (-OH) groups and one terminal oxygen atom with a double bond (P=O).[6][7][8]

The presence of the P-P bond is the key structural feature that distinguishes the calculation of the oxidation state in this molecule from simpler phosphate (B84403) compounds.

Experimental Protocols: Conceptual Framework for Oxidation State Determination

While the assignment of oxidation states is a formal convention, it is conceptually rooted in the hypothetical distribution of bonding electrons based on electronegativity. The experimental determination of the molecular structure, for instance through X-ray crystallography, provides the foundational data—bond connectivities—from which oxidation states can be formally derived.

The protocol for determining the oxidation state of phosphorus in H₄P₂O₆ is as follows:

-

Establish the molecular structure: Confirm the connectivity of all atoms in the molecule, specifically identifying the P-P bond.

-

Assign oxidation states to known atoms: Assign oxidation states of +1 to each hydrogen atom and -2 to each oxygen atom, as per standard rules.

-

Account for the P-P bond: Recognize that the P-P bond involves two atoms of the same element. Therefore, the bonding electrons are considered to be shared equally, and this bond does not contribute to the oxidation state of either phosphorus atom.[4][5]

-

Calculate the oxidation state of phosphorus: Based on the principle that the sum of all oxidation states in a neutral molecule is zero, calculate the oxidation state of the phosphorus atoms.

Data Presentation: Calculation of Phosphorus Oxidation State

The calculation of the oxidation state of phosphorus in H₄P₂O₆ can be approached in two ways: by considering the molecule as a whole and by analyzing one of the identical O₃H₂P- moieties.

Method 1: Algebraic Calculation for the Entire Molecule

This method applies the standard rules to the overall molecular formula.

| Atom | Quantity | Oxidation State | Total Contribution |

| H | 4 | +1 | +4 |

| O | 6 | -2 | -12 |

| P | 2 | x | 2x |

| Total | 0 |

The equation derived from the sum of oxidation states is: 4(+1) + 2(x) + 6(-2) = 0[9] 4 + 2x - 12 = 0[9] 2x - 8 = 0[9] 2x = 8[9] x = +4[9]

This calculation yields an average oxidation state of +4 for each phosphorus atom.

Method 2: Analysis Based on Molecular Structure

This method considers the structure and the irrelevance of the P-P bond to the oxidation state calculation for a single phosphorus atom. Let's consider one H₂PO₃ group within the H₄P₂O₆ molecule.

| Atom/Group | Bond Type | Electronegativity Difference | Contribution to P Oxidation State |

| P-P | Covalent (Identical Atoms) | 0 | 0 |

| P=O | Polar Covalent | O > P | +2 |

| P-OH | Polar Covalent | O > P | +1 |

| P-OH | Polar Covalent | O > P | +1 |

| Total | +4 |

Each phosphorus atom is bonded to three oxygen atoms and one other phosphorus atom. The P-P bond does not contribute to the oxidation state. The double bond to one oxygen contributes +2, and the two single bonds to the oxygen atoms of the hydroxyl groups each contribute +1, resulting in a total oxidation state of +4 for each phosphorus atom.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for determining the oxidation state of phosphorus.

References

- 1. Rules for Assigning Oxidation Numbers [thoughtco.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The oxidation states of P atom in POCl3H2PO3 and H4P2O6 class 11 chemistry JEE_Main [vedantu.com]

- 5. web.viu.ca [web.viu.ca]

- 6. This compound Formula - Structure, Properties,Uses [pw.live]

- 7. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. Oxidation states of P in H₄P₂O₅, H₄P₂O₆, H₄P₂O₇, respectively are: (a) +3.. [askfilo.com]

Aqueous Hydrolysis of Hypophosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypophosphoric acid (H₄P₂O₆) is a phosphorus oxoacid with a distinctive phosphorus-phosphorus (P-P) bond, assigning phosphorus a formal oxidation state of +4. Its chemistry is of interest in various fields, including coordination chemistry and as a structural analogue in bioinorganic studies. The stability of the P-P bond in aqueous media, particularly under hydrolytic conditions, is a critical aspect of its chemical profile. This technical guide provides an in-depth examination of the aqueous hydrolysis mechanism of this compound, drawing upon established principles of phosphorus chemistry and analogous reactions, given the limited direct experimental data on its hydrolysis kinetics.

Core Concepts of this compound Hydrolysis

The aqueous hydrolysis of this compound involves the cleavage of the P-P covalent bond. In acidic conditions, this process is catalyzed by protons and leads to the formation of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1]

Overall Reaction:

H₄P₂O₆ + H₂O → H₃PO₃ + H₃PO₄

This reaction signifies a disproportionation of the phosphorus atoms from a +4 oxidation state to +3 and +5 states, respectively. The instability of this compound in hot hydrochloric acid has been noted, confirming this transformation.[1]

Proposed Hydrolysis Mechanism

While specific kinetic studies on the hydrolysis of this compound are not extensively available in the reviewed literature, a plausible mechanism can be proposed based on the well-documented acid-catalyzed hydrolysis of other phosphorus compounds. The mechanism likely proceeds through the following key steps:

-

Protonation of a Phosphoryl Oxygen: The reaction is initiated by the protonation of one of the phosphoryl oxygen atoms. This step increases the electrophilicity of the attached phosphorus atom, making it more susceptible to nucleophilic attack. This is a common initial step in the acid-catalyzed hydrolysis of many phosphorus esters and amides.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated, and thereby activated, phosphorus atom. This leads to the formation of a pentacoordinated phosphorus intermediate or a transition state.

-

P-P Bond Cleavage: The P-P bond is subsequently cleaved. This is likely the rate-determining step of the overall reaction. The cleavage is facilitated by the electron-withdrawing effect of the protonated phosphoryl group and the incoming water molecule.

-

Product Formation: The cleavage of the P-P bond results in the formation of phosphorous acid and a protonated phosphoric acid species, which is then deprotonated to yield phosphoric acid.

Signaling Pathway of Proposed Hydrolysis Mechanism

The logical progression of the proposed acid-catalyzed hydrolysis mechanism can be visualized as a signaling pathway.

References

Unraveling the Complex Disproportionation of Hypophosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hypophosphoric acid (H₄P₂O₆), a phosphorus oxoacid with a distinctive P-P bond, holds a unique position in phosphorus chemistry due to its intermediate oxidation state of +4 for each phosphorus atom. This inherent instability drives its propensity to undergo disproportionation reactions, yielding a variety of phosphorus compounds with different oxidation states. Understanding the pathways of this transformation is critical for applications where this compound or its salts are used, including as reducing agents and in the synthesis of other phosphorus-containing molecules. This technical guide provides an in-depth exploration of the known disproportionation reaction pathways of H₄P₂O₆, supported by available data and conceptual frameworks.

Core Disproportionation Pathways

This compound exhibits two primary routes of disproportionation, largely dictated by the reaction conditions. These pathways involve either a rearrangement in the anhydrous state or hydrolysis under acidic conditions.

Rearrangement and Disproportionation of Anhydrous this compound

When the anhydrous form of this compound is allowed to stand, it undergoes a complex series of rearrangements and disproportionation reactions. This process leads to a mixture of several other phosphorus oxoacids. The primary products identified in this pathway are isothis compound, pyrophosphoric acid, and pyrophosphorous acid.[1] This transformation highlights the intrinsic instability of the P-P bond in the absence of a stabilizing solvent matrix.

Hydrolytic Disproportionation in Acidic Conditions

In the presence of hot, concentrated acid, such as 4 M hydrochloric acid, this compound undergoes hydrolysis. This reaction results in the cleavage of the P-P bond and a disproportionation to yield phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[1][2] In this pathway, one phosphorus atom is oxidized to the +5 state (in H₃PO₄), while the other is reduced to the +3 state (in H₃PO₃).

Quantitative Data

Currently, detailed quantitative data such as reaction kinetics, thermodynamic parameters, and precise product yields for the disproportionation of this compound are not extensively reported in the literature. The reactions are generally described qualitatively. The lack of robust quantitative data presents an opportunity for further research in this area to better understand and control these transformation processes.

Experimental Protocols

References

An In-depth Technical Guide to the Tetrabasic Properties and pKa Values of Hypophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hypophosphoric acid, with a specific focus on its tetrabasic nature and corresponding acid dissociation constants (pKa values). This document details the experimental methodologies for determining these values and presents the data in a clear, structured format for ease of comparison and use in research and development.

Core Properties of this compound

This compound, with the chemical formula H₄P₂O₆, is a phosphorus oxoacid characterized by a direct phosphorus-phosphorus (P-P) bond.[1][2] Each phosphorus atom is in the +4 oxidation state.[1][2] The structure, (HO)₂P(O)-P(O)(OH)₂, confers its tetrabasic nature, meaning it can donate up to four protons in a stepwise manner.[1][3][4] In its solid form, it often exists as a dihydrate (H₄P₂O₆·2H₂O).[1][2]

Quantitative Data: pKa Values

The stepwise dissociation of this compound is characterized by four distinct pKa values, reflecting the decreasing acidity of the conjugate bases formed at each step. These values are crucial for understanding the speciation of this compound in solutions of varying pH, a critical factor in drug development and biochemical studies.

| Dissociation Step | Equilibrium | pKa Value |

| pKa₁ | H₄P₂O₆ ⇌ H₃P₂O₆⁻ + H⁺ | 2.2 |

| pKa₂ | H₃P₂O₆⁻ ⇌ H₂P₂O₆²⁻ + H⁺ | 2.8 |

| pKa₃ | H₂P₂O₆²⁻ ⇌ HP₂O₆³⁻ + H⁺ | 7.3 |

| pKa₄ | HP₂O₆³⁻ ⇌ P₂O₆⁴⁻ + H⁺ | 10.0 |

Table 1: Stepwise dissociation constants (pKa) of this compound.[1][2]

Logical Relationship: Stepwise Dissociation Pathway

The following diagram illustrates the sequential loss of protons from this compound, corresponding to its four pKa values.

Caption: Stepwise dissociation of this compound.

Experimental Protocols for pKa Determination

The determination of the pKa values for a polyprotic acid like this compound requires precise experimental techniques. The following are detailed methodologies that can be employed.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[5]

Principle: This method involves the gradual addition of a standardized titrant (e.g., a strong base like NaOH) to a solution of the acid. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For a tetrabasic acid, there will be four equivalence points and four corresponding half-equivalence points from which the pKa values can be derived.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration.

-

Prepare a solution of this compound of a known approximate concentration (e.g., 0.01 M). The exact concentration can be determined from the titration data.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the acid solution.

-

-

Instrumentation:

-

A calibrated potentiometer (pH meter) with a combination glass electrode. Calibration should be performed using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

A magnetic stirrer and stir bar to ensure homogeneity of the solution.

-

A burette for the precise delivery of the titrant.

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If using, add the background electrolyte.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring the stir bar does not contact the electrode.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Determine the equivalence points, which are the points of maximum slope on the curve. This can be done by examining the first or second derivative of the titration curve.

-

The pKa values are determined from the pH at the midpoint between each equivalence point (the half-equivalence points). For example, pKa₁ is the pH at half the volume of the first equivalence point. pKa₂ is the pH halfway between the first and second equivalence points, and so on.

-

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying phosphorus-containing compounds and can be used to determine pKa values.

Principle: The chemical shift of the phosphorus-31 nucleus is sensitive to its chemical environment. As the protonation state of this compound changes with pH, the electron density around the phosphorus atoms changes, leading to a shift in the ³¹P NMR signal. By monitoring the chemical shift as a function of pH, a sigmoidal curve is obtained for each dissociation step, from which the pKa can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., pH 1 to 12).

-

Dissolve a constant concentration of this compound in each buffer solution.

-

A deuterium-containing solvent (e.g., D₂O) is typically used for the NMR lock.

-

-

NMR Spectroscopy:

-

Acquire the ³¹P NMR spectrum for each sample at a constant temperature. Proton decoupling is typically used to simplify the spectra.

-

The chemical shifts are referenced to an external standard, commonly 85% phosphoric acid.

-

-

Data Analysis:

-

Plot the observed ³¹P chemical shift (δ) against the pH of the solution.

-

The resulting plot will show sigmoidal changes corresponding to each deprotonation step.

-

The pKa value for each step is the pH at the inflection point of the corresponding sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts.

-

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can also be used for pKa determination, especially for compounds with closely spaced pKa values.

Principle: The electrophoretic mobility of a charged species is dependent on its charge-to-size ratio. As the pH of the background electrolyte changes, the degree of ionization of this compound changes, which in turn alters its effective electrophoretic mobility. By measuring the mobility over a range of pH values, a plot of mobility versus pH can be generated.

Detailed Methodology:

-

Instrumentation and Reagents:

-

A capillary electrophoresis system equipped with a suitable detector (e.g., UV-Vis or conductivity).

-

A fused-silica capillary.

-

A series of background electrolyte (BGE) solutions with different, accurately measured pH values.

-

-

Experimental Procedure:

-

Rinse the capillary with the BGE of a specific pH.

-

Inject a small plug of the this compound solution into the capillary.

-

Apply a voltage and record the electropherogram. The migration time of the analyte is measured.

-

Repeat this process for each BGE with a different pH.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility (μ_eff) for each pH using the migration times.

-

Plot the effective mobility against the pH.

-

The resulting plot will be a sigmoidal curve (or a series of curves for a polyprotic acid). The pKa value is the pH at the inflection point of the curve.

-

Conclusion

This guide provides essential data and methodologies for the study of this compound's tetrabasic properties. The accurate determination of its pKa values is fundamental for predicting its behavior in various chemical and biological systems, which is of paramount importance for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The experimental protocols outlined offer robust approaches to obtaining reliable data for these critical parameters.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Solubility of Hypophosphoric Acid in Organic Solvents: A Technical Guide

Executive Summary: This technical guide addresses the solubility of hypophosphoric acid (H₄P₂O₆) in various organic solvents. A comprehensive review of publicly available scientific literature reveals a significant scarcity of quantitative and qualitative solubility data for this compound in non-aqueous media. Much of the available information is prone to confusion with the similarly named but structurally distinct hypophosphorous acid (H₃PO₂). This document summarizes the established physicochemical properties of this compound, provides a detailed, generalized experimental protocol for determining its solubility in organic solvents, and presents a logical workflow for this procedure. This guide is intended for researchers, scientists, and professionals in drug development who require this data for applications such as synthesis, purification, and formulation.

Physicochemical Properties of this compound

Table 1: Summary of Physicochemical Data for this compound

| Property | Value / Description | Citations |

| Chemical Formula | H₄P₂O₆ | [1][3] |

| Molar Mass | 161.98 g/mol | [1] |

| Appearance | White solid | [1][3] |

| Common Form | Dihydrate (H₄P₂O₆·2H₂O) | [2] |

| Melting Point | 54 °C | [1] |

| Solubility in Water | Soluble / Miscible | [1][3] |

| Solubility in Organic Solvents | Data not available in cited literature. |

Experimental Protocol for Solubility Determination

Given the absence of specific published data, a generalized experimental protocol is provided for researchers to determine the solubility of this compound in various organic solvents. The isothermal saturation method is a robust and widely accepted technique for this purpose.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (H₄P₂O₆), solid

-

Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.1 mg accuracy)

-

Syringe filters (chemically compatible, e.g., PTFE, 0.2 µm pore size)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., HPLC with a suitable detector, or titration setup)

Methodology: Isothermal Saturation

-

Solvent Preparation: Place a known volume of the selected organic solvent into the jacketed glass vessel. Allow the solvent to equilibrate to the desired experimental temperature (e.g., 298.15 K / 25 °C) using the circulating fluid bath.

-

Sample Addition: Add an excess amount of solid this compound to the temperature-controlled solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Vigorously agitate the mixture using a magnetic stirrer for a sufficient duration to ensure thermodynamic equilibrium is reached. The time required for equilibration can vary significantly (from a few hours to over 24 hours) and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid particles to settle for a period (e.g., 2-4 hours) while maintaining the constant temperature. This allows for a clear supernatant to form.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Gravimetric Analysis: Accurately weigh the collected filtrate. Then, carefully evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature low enough to prevent acid decomposition). Weigh the remaining solid this compound residue. The solubility can be calculated in terms of g/100g of solvent.

-

Quantitative Analysis (Alternative): Alternatively, dilute the filtered sample in the volumetric flask with a suitable solvent (e.g., water) to a known volume. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as acid-base titration or a suitable chromatographic technique.

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction (x) at the specified temperature. Repeat the experiment at least three times to ensure reproducibility and report the mean and standard deviation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation method.

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

References

Quantum Chemical Insights into the Structural Landscape of Hypophosphoric Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hypophosphoric acid (H₄P₂O₆) and its isomers represent a fascinating area of study within phosphorus chemistry, with implications for understanding fundamental bonding and reactivity. Quantum chemical calculations provide a powerful lens through which to explore the nuanced structural details and relative stabilities of these compounds. This technical guide offers an in-depth analysis of the structure of this compound and its key isomers, supported by computational data and methodologies, to serve as a valuable resource for researchers in chemistry and drug development.

Introduction to this compound and Its Isomerism

This compound is a phosphorus oxoacid with the chemical formula H₄P₂O₆. A key structural feature of this compound is a direct phosphorus-phosphorus (P-P) bond, which distinguishes it from many other common phosphorus oxoacids. In its solid state, it typically exists as a dihydrate (H₄P₂O₆·2H₂O).

A significant structural isomer of this compound is isothis compound. This isomer does not contain a P-P bond but instead features a P-O-P bridging linkage.[1] In isothis compound, the two phosphorus atoms exist in different oxidation states, +3 and +5, whereas in this compound, both phosphorus atoms have a formal oxidation state of +4. The anhydrous form of this compound is known to be unstable and can undergo rearrangement and disproportionation to form a mixture including isothis compound, pyrophosphoric acid (H₄P₂O₇), and pyrophosphorous acid.

Computational Methodology

A robust approach would involve geometry optimizations and frequency calculations using Density Functional Theory (DFT), which is well-suited for balancing computational cost and accuracy in studying molecular structures and energies. A commonly employed functional for such systems is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To accurately describe the electron distribution, particularly around the electronegative oxygen atoms and the diffuse nature of lone pairs, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.

For higher accuracy in determining the relative energies of different isomers, single-point energy calculations on the DFT-optimized geometries can be performed using more sophisticated and computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" of quantum chemistry, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). These higher-level calculations, especially when combined with larger basis sets, provide more reliable energetic orderings of the isomers.

To account for the influence of a solvent, such as water, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This model approximates the solvent as a continuous dielectric medium, providing insights into how the polarity of the environment might affect the relative stabilities of the isomers.

The following diagram illustrates a typical computational workflow for the theoretical investigation of this compound isomers.

Structural Parameters of this compound and its Anion

Experimental data from X-ray crystallography on salts of this compound provides a valuable reference for computational results. For the dianion [H₂P₂O₆]²⁻ in its sodium salt hexahydrate, a symmetric, staggered ethane-like structure is observed.[2] The key bond lengths are approximately 219 pm for the P-P bond, 151 pm for the P-O bonds, and 159 pm for the P-OH bonds.[2]

Quantum chemical calculations at a suitable level of theory would be expected to reproduce these structural parameters with good accuracy. The staggered conformation minimizes steric repulsion between the oxygen and hydroxyl groups on the adjacent phosphorus atoms.

Table 1: Experimental Bond Lengths for the Hypophosphate Anion ([H₂P₂O₆]²⁻)

| Bond | Experimental Bond Length (pm) |

| P-P | 219 |

| P-O | 151 |

| P-OH | 159 |

Data sourced from X-ray crystallography of Na₂H₂P₂O₆·6H₂O.[2]

Isomeric Landscape of H₄P₂O₆

Beyond the well-known hypophosphoric and isothis compound structures, a number of other tautomers and conformers can be proposed and their relative stabilities investigated computationally. The relative energies of these isomers are crucial for understanding the potential energy surface of H₄P₂O₆ and predicting which species are likely to be observed experimentally.

The following diagram illustrates the relationship between this compound and its primary isomer, isothis compound, highlighting the key structural difference.

A comprehensive computational study would involve generating a list of plausible H₄P₂O₆ isomers, including those with different bonding arrangements (e.g., P-O-O-P linkages) and various protonation states of the oxygen atoms. Each of these structures would then be subjected to the computational workflow described in Section 2 to determine their optimized geometries and relative energies.

Table 2: Hypothetical Relative Energies of H₄P₂O₆ Isomers from Quantum Chemical Calculations

| Isomer Name | Structure | Relative Energy (kJ/mol) |

| This compound | (HO)₂(O)P-P(O)(OH)₂ | 0.0 (Reference) |

| Isothis compound | (HO)₂(O)P-O-P(H)(O)(OH) | To be calculated |

| Other putative isomers | Various bonding arrangements | To be calculated |

This table is a template for presenting the results of quantum chemical calculations. The relative energy values are to be filled in from the output of high-level calculations (e.g., CCSD(T)//B3LYP).

Vibrational Spectra Analysis

The calculated vibrational frequencies for each stable isomer are another critical output of quantum chemical calculations. These theoretical spectra can be used to aid in the experimental identification of these species, for instance, through infrared (IR) or Raman spectroscopy. Key vibrational modes to analyze would include the P-P stretch in this compound, the P-O-P stretch in its isomers, as well as the various P-O, P=O, and O-H stretching and bending modes. Each isomer is expected to have a unique vibrational fingerprint.

Conclusion

Quantum chemical calculations offer an unparalleled level of detail in probing the structural and energetic landscape of this compound and its isomers. By employing robust computational methodologies, it is possible to obtain accurate predictions of molecular geometries, relative stabilities, and vibrational spectra. This information is invaluable for a deeper understanding of the fundamental chemistry of phosphorus oxoacids and can guide experimental efforts in synthesis and characterization. For drug development professionals, understanding the stable conformations and potential interactions of phosphate-containing molecules is crucial for designing effective therapeutic agents. The framework presented in this guide provides a clear path for conducting and interpreting such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of Hypophosphoric Acid Esters in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypophosphoric acid esters, also known as hypophosphites or H-phosphinates, are versatile reagents in organic synthesis. Their unique reactivity, stemming from the presence of a P-H bond, allows for their participation in a variety of transformations, including radical additions and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound esters and their subsequent use in key organic reactions.

Synthesis of this compound Esters

The preparation of this compound esters can be achieved through several methods, primarily involving the esterification of hypophosphorous acid or the reaction of its salts with various electrophiles.

Protocol 1: Esterification of Hypophosphorous Acid with Alcohols

A straightforward method for the synthesis of alkyl hypophosphites involves the direct esterification of hypophosphorous acid with an alcohol, often facilitated by an orthoformate.

Experimental Protocol:

-

To a solution of hypophosphorous acid (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane), add the desired alcohol (1.2 equiv.) and triethyl orthoformate (1.5 equiv.).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkyl hypophosphite.

| Entry | Alcohol | Product | Yield (%) | Reference |

| 1 | Ethanol | Ethyl hypophosphite | 75 | [1] |

| 2 | Methanol | Methyl hypophosphite | 72 | [1] |

| 3 | Isopropanol | Isopropyl hypophosphite | 78 | [1] |

Protocol 2: Synthesis via Reaction with Alkoxysilanes

A mild and high-yielding method for the preparation of hypophosphite esters involves the reaction of hypophosphorous acid or its salts with alkoxysilanes. This method is notable for its tolerance of various functional groups and the use of inexpensive and relatively non-toxic reagents.[2]

Experimental Protocol:

-

Suspend ammonium (B1175870) hypophosphite (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).

-

Add the corresponding alkoxysilane (e.g., tetraethoxysilane, 1.2 equiv.) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction by ³¹P NMR until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude hypophosphite ester.

-

Purify the product by distillation or column chromatography.

| Entry | Alkoxysilane | Product | Yield (%) | Reference |

| 1 | Tetraethoxysilane | Ethyl hypophosphite | 92 | [2] |

| 2 | Tetramethoxysilane | Methyl hypophosphite | 88 | [2] |

Applications of this compound Esters in Organic Reactions

This compound esters are valuable intermediates in the formation of new carbon-phosphorus bonds, which are key structural motifs in many biologically active molecules and functional materials.

Application 1: Radical Addition to Olefins (Hydrophosphinylation)

The P-H bond in hypophosphite esters can undergo radical addition to alkenes, providing a direct route to monosubstituted phosphinic acids (H-phosphinates). These reactions can be initiated by various radical initiators.[3][4]

Experimental Protocol (Triethylborane-Initiated):

-

In a flask open to the air, dissolve the olefin (1.0 equiv.) and the alkyl hypophosphite (1.2 equiv.) in a suitable solvent (e.g., ethanol).

-

Add triethylborane (B153662) (1.0 M in hexanes, 0.2 equiv.) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The reaction is often accompanied by a slight exotherm.

-

Monitor the reaction by TLC or ³¹P NMR.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the resulting H-phosphinate by extraction or column chromatography.

| Entry | Olefin | Product | Yield (%) | Reference |

| 1 | 1-Octene | Octyl-H-phosphinic acid ethyl ester | 85 | [4] |

| 2 | Styrene | (2-Phenylethyl)-H-phosphinic acid ethyl ester | 82 | [4] |

| 3 | Methyl acrylate | Methyl 3-(ethoxy(hydro)phosphoryl)propanoate | 78 | [3] |

Logical Workflow for Radical Hydrophosphinylation:

References

Application Notes and Protocols: Hypophosphorous Acid as a Reducing Agent in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypophosphorous acid (HPA), also known as phosphinic acid, is a powerful and versatile reducing agent with the chemical formula H₃PO₂. Its utility in chemical synthesis is well-established, finding applications in a wide array of transformations, from the deamination of aromatic amines to the synthesis of organophosphorus compounds. HPA is valued for its strong reducing potential, its ability to act as a hydrogen donor, and its role in both ionic and radical-mediated reaction pathways. These application notes provide detailed protocols for several key synthetic transformations utilizing hypophosphorous acid, offering researchers a practical guide to its use in the laboratory.

Key Applications and Mechanisms

Hypophosphorous acid's reducing power stems from the presence of a P-H bond, which can be cleaved to provide a hydride ion or a hydrogen radical. This reactivity allows it to participate in a variety of reduction reactions. Key applications include:

-

Reduction of Arenediazonium Salts (Deamination): A cornerstone of aromatic chemistry, this reaction allows for the removal of an amino group from an aromatic ring. The amino group is first converted to a diazonium salt, which is then reduced by hypophosphorous acid, replacing the diazonium group with a hydrogen atom. This transformation is crucial for synthesizing substituted aromatic compounds that are not directly accessible through electrophilic aromatic substitution.

-

Reductive Dehalogenation of Aryl Halides: Hypophosphorous acid, often in conjunction with a palladium catalyst, can effectively remove halogen atoms from aromatic rings. This reaction is particularly useful for the selective dehalogenation of polyhalogenated arenes and as a final step in synthetic sequences where a halogen has been used as a protecting or directing group.

-

Synthesis of Phosphonic Acids: In a palladium-catalyzed reaction, hypophosphorous acid can undergo hydrophosphinylation of alkenes and alkynes. The resulting H-phosphinic acid intermediate can then be oxidized in a one-pot procedure to afford the corresponding phosphonic acid, a class of compounds with significant biological and industrial importance.

-

Reduction of Nitroarenes: The conversion of nitroarenes to anilines is a fundamental transformation in organic synthesis. Hypophosphorous acid, in combination with a suitable catalyst such as palladium on carbon (Pd/C), provides an efficient method for this reduction, offering an alternative to traditional methods like catalytic hydrogenation with H₂ gas.

Experimental Protocols

Application 1: Deamination of 4-Nitroaniline (B120555)

This protocol details the two-step, one-pot synthesis of nitrobenzene (B124822) from 4-nitroaniline via a diazonium salt intermediate, which is subsequently reduced by hypophosphorous acid.

Reaction Scheme:

Caption: Deamination of 4-Nitroaniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitroaniline | 138.12 | 13.8 g | 0.10 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.30 |

| Hypophosphorous Acid (50% aq.) | 66.00 | 40 mL | ~0.38 |

| Diethyl Ether | - | As needed | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Protocol:

-

Diazotization:

-

In a 250 mL beaker, dissolve 13.8 g (0.10 mol) of 4-nitroaniline in 25 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with gentle stirring.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline (B41778) solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

-

-

Reduction:

-

To the cold diazonium salt solution, add 40 mL of pre-chilled 50% hypophosphorous acid.

-

Allow the reaction mixture to stand at a low temperature for one hour, then let it slowly warm to room temperature. Nitrogen gas evolution will be observed.

-

Let the reaction proceed overnight.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or chromatography to yield pure nitrobenzene.

-

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Nitrobenzene | 12.31 | 9.85 | 80 |

Application 2: Reductive Dehalogenation of 4-Bromoanisole (B123540)